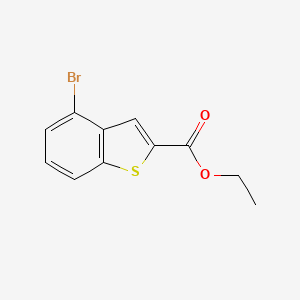

Ethyl 4-bromo-1-benzothiophene-2-carboxylate

Description

Ethyl 4-bromo-1-benzothiophene-2-carboxylate is a brominated heterocyclic compound featuring a benzothiophene core substituted with a bromine atom at the 4-position and an ethyl ester group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic benzothiophene core enables π-π stacking interactions, while the bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The ethyl ester group balances solubility in organic solvents and stability under synthetic conditions .

Properties

IUPAC Name |

ethyl 4-bromo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACFTWLVHQBGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-1-benzothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 1-benzothiophene-2-carboxylic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The benzothiophene ring can be oxidized or reduced, leading to different derivatives with potential biological activities.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce a sulfone or sulfoxide derivative .

Scientific Research Applications

Ethyl 4-bromo-1-benzothiophene-2-carboxylate is a chemical compound with diverse applications in scientific research, particularly in organic, medicinal, and agricultural chemistry. It belongs to the benzothiophene family, featuring a benzene ring fused to a thiophene ring, with substituents including an ethyl ester and a bromo atom.

Scientific Research Applications

Organic Chemistry: this compound serves as a building block in synthesizing complex organic molecules, such as indole derivatives, which are prevalent in alkaloids. It is used in constructing various compounds with a broad range of biological activities, including anticancer and antimicrobial effects.

Pharmacology: This compound is a precursor in synthesizing anti-inflammatory drugs and antimicrobial agents. It can undergo chemical transformations to produce drugs effective in reducing inflammation in various clinical settings. Its derivatives are also modified to enhance interaction with microbial cell walls.

Biochemistry: this compound and other thiophene derivatives are used to create antimicrobial agents.

Catalysis: It is utilized to synthesize complexes with metals, which have applications in catalysis, resulting in metal complexes exhibiting unique properties useful in different chemical processes.

Agricultural Chemistry: Thiophene derivatives are investigated for developing new insecticides, tested for their toxicity against specific insect pests, with the aim to develop effective insecticides that have minimal environmental impact.

Medicinal Chemistry: It is used in the construction of indole derivatives.

Key Features and Reactions

Molecular Structure: The molecular formula of Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate is C11H9BrO2S, with an average molecular mass of approximately 300.172 Da. Key substituents include an ethyl ester, an amino group, and a bromo atom.

Reactivity: The compound is known for its reactivity and potential for further functionalization due to the combination of amino and bromo substituents. Common reagents for reactions involving this compound include strong acids and bases, oxidizing agents like manganese dioxide, and reducing agents such as sodium borohydride.

Synthesis: The synthesis of ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate typically involves multi-step reactions from readily available precursors. Microwave-assisted synthesis is an efficient method, utilizing triethylamine in dimethyl sulfoxide at elevated temperatures.

Biological Activity: Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate exhibits significant biological activity and has been investigated for its potential as a kinase inhibitor, relevant in cancer research. It also shows promise in antimicrobial and anti-inflammatory applications.

Mechanism of Action: The mechanism of action involves interactions with specific molecular targets. As a kinase inhibitor, it may bind to the active sites of kinases, preventing phosphorylation activity and inhibiting cell proliferation, which underlies its potential use in cancer therapies.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzothiophene ring system is known to interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Methyl 4-Bromo-1-Benzothiophene-2-Carboxylate

Structural Relationship : The methyl ester analog differs only in the ester group (methyl vs. ethyl).

Key Differences :

- Molecular Weight : The ethyl derivative has a higher molecular weight (C₁₁H₉BrO₂S: ~285.16 g/mol) compared to the methyl analog (C₁₀H₇BrO₂S: ~271.13 g/mol).

- Solubility and Stability: The ethyl group may enhance solubility in non-polar solvents due to increased hydrophobicity. The methyl ester requires storage at 2–8°C to prevent degradation, suggesting higher stability for the ethyl variant under ambient conditions .

- Synthetic Utility : The ethyl ester’s larger size may reduce steric hindrance in reactions compared to the bulkier tert-butyl esters, favoring nucleophilic substitutions or metal-catalyzed couplings.

Table 1: Comparison of Ethyl and Methyl Esters

Ethyl 2-Amino-6-(4-Bromophenyl)-4-(4-Fluorophenyl)cyclohexa-1,3-Diene-1-Carboxylate

Structural Relationship : Shares an ethyl ester group but replaces the benzothiophene core with a cyclohexa-1,3-diene ring substituted with bromophenyl and fluorophenyl groups .

Key Differences :

- Aromaticity vs. Non-Aromaticity: The benzothiophene core is aromatic and planar, facilitating electronic conjugation, whereas the cyclohexa-diene ring is non-aromatic and adopts a distorted screw-boat conformation, reducing π-system stability .

- Reactivity : The bromine in the benzothiophene derivative is directly conjugated to the aromatic system, enhancing its electrophilicity in cross-coupling reactions. In contrast, the bromine in the cyclohexa-diene compound is on a phenyl substituent, limiting electronic effects on the core.

- Crystal Packing : The benzothiophene’s planar structure enables π-π stacking, while the cyclohexa-diene derivative relies on N–H⋯O hydrogen bonds for crystal stabilization .

Table 2: Core Structure and Reactivity Comparison

General Trends in Halogenated Carboxylates

- Halogen Effects : Bromine’s higher atomic radius compared to chlorine or fluorine increases polarizability, enhancing reactivity in substitution reactions. For example, brominated benzothiophenes are more reactive in Suzuki couplings than chlorinated analogs.

- Ester Group Impact : Ethyl esters generally offer better solubility in organic solvents (e.g., ethyl acetate, THF) compared to methyl esters, which are more polar. This property is critical in extraction and purification processes, as seen in bioactive compound studies .

Methodological Considerations in Structural Analysis

Structural data for these compounds are often determined using crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization) . For instance, the cyclohexa-diene derivative’s crystal structure was refined using SHELXL-97, ensuring high accuracy in bond-length and angle measurements . Such methodologies validate comparative analyses of molecular geometries.

Biological Activity

Ethyl 4-bromo-1-benzothiophene-2-carboxylate (CAS Number: 93103-82-3) is a compound that belongs to the benzothiophene class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C11H9BrO2S

- Molecular Weight: 285.16 g/mol

The synthesis of this compound typically involves a multi-step process, starting from 2-bromo-6-fluorobenzaldehyde and ethyl thioglycolate, under conditions that include potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperatures .

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The presence of the bromine atom enhances the compound's lipophilicity, which may facilitate its penetration into cell membranes and interaction with intracellular targets. This property is crucial for influencing key biological processes such as enzyme inhibition and receptor modulation.

Biological Activities

-

Anticancer Activity:

Compounds within the benzothiophene class have shown promise in anticancer applications. This compound is hypothesized to exhibit similar properties, potentially inhibiting the proliferation of cancer cells through various pathways. For instance, studies have indicated that brominated derivatives often enhance cytotoxicity against cancer cell lines due to their ability to disrupt cellular processes . -

Antimicrobial Properties:

Research suggests that benzothiophene derivatives possess antimicrobial activities. This compound may exhibit inhibitory effects against a range of pathogens. The presence of halogen substituents like bromine is believed to enhance these activities by increasing the compound's reactivity with biological targets . -

Anti-inflammatory Effects:

Some studies have indicated that compounds in this class may also possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The exact mechanisms remain under investigation but may involve the modulation of inflammatory pathways at the cellular level .

Table 1: Summary of Biological Activities

Notable Research Findings

A study on related benzothiophene derivatives demonstrated significant anticancer activity, with some compounds exhibiting IC50 values as low as 0.125 μg/mL against resistant strains of cancer cells . Another investigation highlighted the antimicrobial efficacy of benzothiophenes, showing minimum inhibitory concentration (MIC) values that suggest strong antibacterial properties against common pathogens like Staphylococcus aureus and Escherichia coli.

Q & A

Q. Table 1: Typical Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| Resolution | 0.84 Å |

| Refinement Software | SHELXL-2019 |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

Ventilation : Use a fume hood to avoid inhalation of vapors (evidenced in brominated compound handling ).

First Aid :

- Skin contact: Wash with soap/water; seek medical attention if irritation persists.

- Inhalation: Move to fresh air; administer oxygen if necessary .

Storage : In airtight containers, away from light and moisture at 2–8°C.

Advanced: How does the bromo substituent influence the electronic properties and reactivity of the benzothiophene core?

Methodological Answer:

Electron-Withdrawing Effect : The bromine atom increases electrophilicity at the 4-position, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura).

Computational Analysis : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can map electrostatic potential surfaces (EPS) to visualize electron density redistribution.

Experimental Validation : Compare Hammett substituent constants (σₚ) from reaction kinetics (e.g., brominated derivatives in vs. non-brominated analogs) .

Advanced: How should researchers address contradictions in crystallographic data (e.g., bond lengths vs. computational predictions)?

Methodological Answer:

Data Validation : Use structure validation tools (e.g., CheckCIF ) to identify outliers in bond lengths/angles .

Refinement Strategies :

- Apply anisotropic displacement parameters in SHELXL to improve accuracy.

- Test for twinning or disorder using PLATON .

Benchmarking : Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p) basis set). Discrepancies >0.05 Å may indicate systematic errors .

Advanced: What methodologies optimize cross-coupling reactions involving the bromo group?

Methodological Answer:

Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki couplings; CuI for Ullmann reactions.

Solvent/Base Optimization : Use DMF or THF with K₂CO₃ for polar intermediates; monitor via GC-MS.

Kinetic Profiling : Track reaction progress under varying temperatures (25–80°C) to identify optimal conditions (see for brominated intermediates) .

Advanced: How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typical range: 150–200°C).

Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Brominated aromatics often show reduced photostability vs. non-halogenated analogs .

Hydrolytic Stability : Test in aqueous buffers (pH 1–14) at 37°C; ester groups may hydrolyze under acidic/basic conditions.

Advanced: What computational approaches model the compound’s conformational dynamics?

Methodological Answer:

Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water, ethanol) using AMBER or GROMACS to study ring puckering (see Cremer-Pople coordinates in ) .

Torsional Analysis : Calculate rotational barriers for the ethyl ester group using DFT (e.g., B3LYP functional).

Crystal Packing Analysis : Use Mercury software to evaluate intermolecular interactions (e.g., halogen bonding from Br···O contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.